Urea, N-(3-aminophenyl)-N'-cyclohexyl-

Description

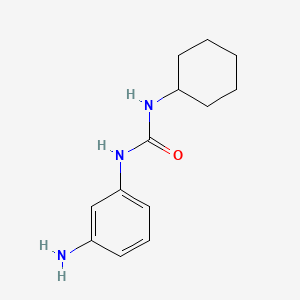

Urea, N-(3-aminophenyl)-N'-cyclohexyl- is a disubstituted urea derivative characterized by a cyclohexyl group and a 3-aminophenyl moiety. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and synthetic versatility. The 3-aminophenyl substituent may enhance solubility in polar solvents, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability and stability .

Properties

CAS No. |

94368-20-4 |

|---|---|

Molecular Formula |

C13H19N3O |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(3-aminophenyl)-3-cyclohexylurea |

InChI |

InChI=1S/C13H19N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,14H2,(H2,15,16,17) |

InChI Key |

GDFXTPXBKIDPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Phosgene/Triphosgene-Mediated Synthesis

The classical approach involves reacting cyclohexyl isocyanate with 3-aminophenylamine. Cyclohexyl isocyanate is typically generated in situ via phosgene or triphosgene:

- Cyclohexyl isocyanate synthesis :

$$

\text{Cyclohexylamine} + \text{Phosgene} \rightarrow \text{Cyclohexyl isocyanate} + 2\text{HCl}

$$

Triphosgene ($$ \text{C}3\text{Cl}6\text{O}_3 $$) offers safer handling, reacting at 0–5°C in dichloromethane. - Urea formation :

$$

\text{Cyclohexyl isocyanate} + \text{3-Aminophenylamine} \rightarrow \text{Urea, N-(3-aminophenyl)-N'-cyclohexyl-}

$$

Yields exceed 85% under anhydrous conditions.

Limitations : Phosgene’s toxicity necessitates stringent safety protocols, making this method less viable for large-scale production.

Potassium Isocyanate in Aqueous Media

A phosgene-free alternative employs potassium isocyanate ($$ \text{KOCN} $$) in water with hydrochloric acid:

$$

\text{Cyclohexylamine} + \text{3-Aminophenylamine} + \text{KOCN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Urea derivative}

$$

Conditions : Room temperature, 4–6 hours.

Yield : 70–80% after extraction.

Advantages : Scalable, avoids hazardous reagents. Substrate selectivity is achieved by adjusting amine ratios.

Reaction of Cyclohexylamine and 3-Aminophenylamine with Urea

Direct condensation of amines with urea under reflux offers a one-pot route:

$$

\text{Cyclohexylamine} + \text{3-Aminophenylamine} + \text{Urea} \xrightarrow{\text{H}_2\text{O, 95–105°C}} \text{Target compound}

$$

Key Parameters :

- Molar ratio: >2:1 (amine:urea).

- Water as solvent minimizes byproducts like dicyclohexylurea.

Yield : Up to 90% after recrystallization.

- Combine 495 g (5 mol) cyclohexylamine, 450 g (7.5 mol) urea, and 250 mL water.

- Reflux for 6 hours, adding 700 mL water gradually.

- Filter and dry to obtain 681 g (96% yield).

Catalytic Methods

Copper-Catalyzed Isocyanide Insertion

Copper acetate ($$ \text{Cu(OAc)}2 $$) mediates urea synthesis from isocyanides and hydroxylamines:

$$

\text{Cyclohexyl isocyanide} + \text{O-Benzoyl hydroxylamine} \xrightarrow{\text{Cu(OAc)}2} \text{Urea}

$$

Conditions : 30°C, 2 equivalents $$ t $$-BuONa.

Yield : 60–75%.

Ruthenium-Catalyzed Oxidative Carbonylation

Ruthenium complexes enable urea synthesis from methanol and amines:

$$

\text{CH}3\text{OH} + \text{Cyclohexylamine} + \text{3-Aminophenylamine} \xrightarrow{\text{Ru catalyst}} \text{Urea} + \text{H}2

$$

Conditions : 120°C, 16 hours.

Yield : 79–94% for unsymmetrical ureas.

Hypervalent Iodine-Mediated Coupling

Phenyliodine diacetate ($$ \text{PhI(OAc)}2 $$) couples amides and amines:

$$

\text{3-Aminophenylamide} + \text{Cyclohexylamine} \xrightarrow{\text{PhI(OAc)}2} \text{Urea}

$$

Conditions : Room temperature, 6 hours.

Yield : 65–82%.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation accelerates Staudinger–aza-Wittig reactions for ureas:

$$

\text{Alkyl bromide} \rightarrow \text{Azide} \xrightarrow{\text{CO}2, \text{PS-PPh}2} \text{Isocyanate} \rightarrow \text{Urea}

$$

Conditions : 50–70°C, 3 hours.

Yield : >90%.

One-Pot Sequential Synthesis

A two-step protocol avoids intermediate isolation:

- Generate isocyanate from alkyl bromides.

- React with amine in the same pot.

Yield : 85–95% with minimal purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Urea, N-(3-aminophenyl)-N’-cyclohexyl- can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aminophenyl group, where electrophilic or nucleophilic reagents can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed:

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In the industrial sector, Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used in the production of polymers and resins. It can enhance the properties of these materials, such as their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Urea, N-(3-aminophenyl)-N’-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities between N-(3-aminophenyl)-N'-cyclohexyl urea and related compounds:

Key Observations :

- Substituent Effects: The amino group in the target compound distinguishes it from analogs with methyl, hydroxyl, or nitroso groups. This group may facilitate hydrogen bonding or serve as a site for further functionalization.

- Backbone Variations : Thiourea derivatives (e.g., ) exhibit sulfur substitution, altering electronic properties and biological activity compared to urea analogs.

Physicochemical Properties

- Thermodynamics: The synthesis of N-cyclohexyl-N'-phenyl urea is exothermic (ΔrH° = -98.4 ± 1.1 kJ/mol), suggesting stability in the liquid phase . The 3-aminophenyl variant may exhibit similar exothermicity, though the amino group could influence reaction kinetics.

- Solubility: Hydroxyl () and amino groups improve water solubility, whereas methyl () and cyclohexyl groups enhance lipid solubility.

- Molecular Weight : Bulkier derivatives (e.g., , MW 389.53) have reduced solubility but increased thermal stability.

Contradictions and Special Cases

- CCNU Sensitivity: While MMR defects generally sensitize cells to CCNU, certain MMR-deficient variants (e.g., A2780 ovarian carcinoma cells) exhibit resistance due to concurrent p53 mutations . This underscores the complexity of biological responses to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.